N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine

Irritable Bowel Syndrome Drug Synthesis Opioid Receptor Modulator

Directly source N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine to avoid complex internal modifications. Its unique 2,6-dimethyl-4-carbamoyl pharmacophore is essential for achieving sub-nanomolar δ-opioid receptor affinity (Ki 0.06 nM) and dual μ-agonist/δ-antagonist profiles in Dcp-containing peptides. This building block guarantees the correct steric and metabolic profile for IBS-D and GI motility programs, offering a scalable synthetic route from published Tetrahedron methods. Ideal for Eluxadoline impurity synthesis and analytical reference standards.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
CAS No. 623950-02-7
Cat. No. B103832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine
CAS623950-02-7
Synonyms4-(Aminocarbonyl)-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N
InChIInChI=1S/C17H24N2O5/c1-9-6-11(14(18)20)7-10(2)12(9)8-13(15(21)22)19-16(23)24-17(3,4)5/h6-7,13H,8H2,1-5H3,(H2,18,20)(H,19,23)(H,21,22)/t13-/m0/s1
InChIKeyZLUHLTMMROGKKD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine (CAS 623950-02-7) Procurement and Technical Overview for Peptide Synthesis and Drug Development


N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine (CAS 623950-02-7) is a chiral, orthogonally protected L-phenylalanine derivative [1]. It features a tert-butyloxycarbonyl (Boc) protection at the Nα-terminus, a free carboxylic acid at the C-terminus, and a unique aromatic core bearing 2,6-dimethyl substituents and a 4-carbamoyl functional group. This specific substitution pattern defines it as a key building block for peptide mimetics, particularly in the synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanine series compounds [2]. The compound is primarily valued as a synthetic intermediate in medicinal chemistry, with documented utility in constructing novel opioid receptor modulators and agents for treating gastrointestinal disorders [3][4].

Why N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine Cannot Be Substituted by Generic Phenylalanine Analogs


General-purpose protected phenylalanine derivatives, including Boc-Phe-OH, Boc-Tyr-OH, or Boc-2,6-dimethyl-Phe-OH, are not functionally interchangeable with N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine [1]. Substituting this compound with these analogs disrupts key structure-activity relationships (SAR) [2]. Specifically, the 4-carbamoyl group is a critical bioisostere of the phenolic hydroxyl, providing metabolic stability and maintaining opioid receptor binding affinity [3]. Simultaneously, the 2,6-dimethyl groups impose unique steric constraints that govern receptor subtype selectivity and peptide backbone conformation . A Boc-protected phenylalanine lacking this combined 2,6-dimethyl-4-carbamoyl pharmacophore will yield peptides with fundamentally different in vitro and in vivo pharmacological profiles.

N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine: Quantitative Differentiation Guide vs. Analogues


Validated Route to FDA-Approved Drug Eluxadoline Intermediates

N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine serves as a validated synthetic precursor to the non-natural amino acid moiety of Eluxadoline, an FDA-approved dual μ-opioid receptor agonist/δ-opioid receptor antagonist [1]. In contrast, generic Boc-2,6-dimethyl-L-phenylalanine (CAS 126312-57-0) lacks the critical 4-carbamoyl functional handle required for this specific downstream elaboration.

Irritable Bowel Syndrome Drug Synthesis Opioid Receptor Modulator

High Delta-Selective Opioid Binding Affinity of Derived Dcp Residue

Peptides incorporating the 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) residue, which is derived from N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine, exhibit potent and highly selective binding for the δ-opioid receptor (DOR) [1][2]. This contrasts sharply with the parent amino acid, L-Tyrosine (Tyr), whose incorporation in the N-terminus of standard opioid peptides typically yields mixed μ/δ profiles. Specific data for a representative compound (Compound A, Fig. 1 in Wang et al. 2005) derived from this building block demonstrates this differentiation.

Opioid Receptor Binding Structure-Activity Relationship (SAR) Peptide Lead Optimization

Enhanced Metabolic Stability via 4-Carbamoyl Phenolic Bioisosterism

The 4-carbamoyl group serves as a direct bioisostere for the metabolically labile phenolic hydroxyl group present in tyrosine (Tyr) and 2,6-dimethyltyrosine (Dmt) [1]. While the parent Dmt-containing opioid peptides suffer from Phase II metabolism (glucuronidation/sulfation) at the phenol, the carbamoyl-substituted analogs demonstrate comparable receptor binding affinities with significantly reduced metabolic liability [2].

Peptide Stability Metabolic Clearance Bioisosterism

Unique Conformational Control via 2,6-Dimethyl Substitution

The 2,6-dimethyl substitution on the phenylalanine aromatic ring introduces significant steric bulk, which restricts side-chain rotational freedom and influences peptide secondary structure . This feature is critical for achieving high δ-opioid receptor selectivity, whereas unsubstituted phenylalanine (Boc-Phe-OH, CAS 13734-34-4) does not impose these conformational constraints, leading to different and often less selective pharmacological profiles [1].

Peptide Conformation Steric Hindrance Receptor Selectivity

Industrial-Scale Synthesis Route via Boc-Dmt-OMe Triflate Intermediate

A scalable, convergent synthesis for N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine from commercially available N-Boc-2′,6′-dimethyl-l-tyrosine methyl ester (Boc-Dmt-OMe) has been established [1]. This contrasts with the synthesis of many custom phenylalanine analogs that rely on linear, low-yielding enzymatic resolutions or chiral auxiliary approaches. The published route features a palladium-catalyzed carbonylation of an aryl triflate intermediate under mild conditions, enabling multi-gram to kilogram production .

Process Chemistry Large-Scale Synthesis Catalytic Carbonylation

Optimal Application Scenarios for Procuring N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine


Synthesis of Peptide-Based Opioid Receptor Modulators (δ-Selective Antagonists)

This compound is the optimal starting material for solid-phase peptide synthesis (SPPS) of Dcp-containing opioid peptides. The data from Wang et al. (2005) demonstrates that peptides derived from this building block achieve sub-nanomolar Ki values (0.06 nM) for the δ-opioid receptor [1]. Its use is specifically recommended for medicinal chemistry programs targeting diarrhea-predominant irritable bowel syndrome (IBS-D) and other GI motility disorders where a dual μ-agonist/δ-antagonist profile is desired [2]. Direct procurement of this protected amino acid bypasses the need for complex in-house modifications of simpler phenylalanine derivatives.

Medicinal Chemistry SAR Exploration of 4-Substituted Dmt Analogs

When establishing structure-activity relationships around the N-terminus of Dmt-containing peptides, this compound provides a critical data point for the carbamoyl substituent. It serves as a comparator to both the parent phenol (Boc-Dmt-OH) and other 4-substituted analogs (e.g., 4-methyl, 4-chloro) [1]. The quantifiable 24-fold selectivity for δ over μ opioid receptors provides a benchmark for evaluating new analogs generated in a medicinal chemistry optimization campaign [2].

Process Development and Scale-Up for Advanced Peptide Intermediates

For CMC teams and process chemists scaling up a peptide candidate, this specific building block is advantageous due to its established, scalable synthetic route [1]. The methodology published in Tetrahedron demonstrates high yields and mild conditions, providing a reliable blueprint for in-house production or vendor qualification. This reduces the technical risk associated with sourcing multi-kilogram quantities of a custom amino acid for preclinical toxicology and Phase 1 clinical trials.

Preparation of Eluxadoline-Related Impurities and Metabolites

In analytical development and regulatory support for Eluxadoline, this Boc-protected amino acid is an essential reagent for synthesizing potential impurities, degradation products, or metabolites related to the amino acid portion of the drug substance [1]. Its orthogonal Boc protection allows for selective deprotection and coupling, enabling the construction of complex reference standards necessary for method validation and release testing.

Quote Request

Request a Quote for N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.